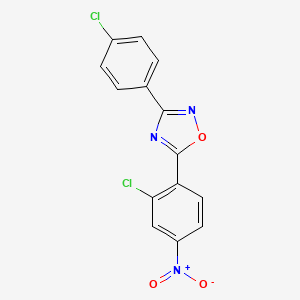
methyl 3,5-dimethyl-1-adamantanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dimethyl-1-adamantanecarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as memantine, which is a drug used for the treatment of Alzheimer's disease. However,
Mécanisme D'action
Methyl 3,5-dimethyl-1-adamantanecarboxylate acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the excessive activation of NMDA receptors and prevents excitotoxicity. It also regulates the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in cognitive and behavioral functions.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function, memory, and learning in animal models of neurological disorders. It also has anti-inflammatory and antioxidant properties, which protect against oxidative stress and neuroinflammation. Moreover, it enhances neurogenesis, which is the process of generating new neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3,5-dimethyl-1-adamantanecarboxylate has several advantages for lab experiments. It is stable and easy to handle, and its effects can be easily quantified using various biochemical and behavioral assays. However, its limitations include its poor solubility in water, which requires the use of organic solvents, and its potential toxicity at high concentrations.
Orientations Futures
Methyl 3,5-dimethyl-1-adamantanecarboxylate has several potential future directions for scientific research. It can be used for the development of novel therapeutics for neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It can also be used for the study of the underlying mechanisms of cognitive and behavioral functions and the development of new cognitive enhancers. Moreover, it can be used for the study of neurogenesis and the regeneration of damaged neurons in the brain.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for scientific research in various neurological disorders. Its unique properties, including its neuroprotective effects, non-competitive NMDA receptor antagonism, and regulation of neurotransmitter release, make it a promising candidate for the development of novel therapeutics and the study of cognitive and behavioral functions. Further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
Methyl 3,5-dimethyl-1-adamantanecarboxylate is synthesized through a multi-step process that involves the reaction of 1-adamantanecarboxylic acid with methanol and sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
Methyl 3,5-dimethyl-1-adamantanecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects against glutamate-induced excitotoxicity, which is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
IUPAC Name |
methyl 3,5-dimethyladamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-4-10-5-13(2,7-12)9-14(6-10,8-12)11(15)16-3/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBYYBTKDEXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)

![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)
![diethyl [5-(2-methoxyphenoxy)pentyl]malonate](/img/structure/B4970410.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4970429.png)